4-tert-butyl-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
Overview
Description
4-tert-butyl-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of imidazopyridine derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide involves the inhibition of specific enzymes and proteins that play a crucial role in various cellular processes. It has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. Additionally, it has been shown to inhibit the activity of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
4-tert-butyl-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce the levels of reactive oxygen species in cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-tert-butyl-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide in lab experiments is its specificity towards certain enzymes and proteins, which allows for targeted inhibition. However, one of the limitations is that it may not be effective against all types of cancer cells and may have varying effects depending on the cell type.
Future Directions
1. Further investigation into the potential use of 4-tert-butyl-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide as a therapeutic agent for cancer treatment.
2. Exploration of the compound's potential as an anti-inflammatory agent for the treatment of inflammatory diseases.
3. Investigation into the antiviral properties of 4-tert-butyl-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide for the treatment of viral infections.
4. Development of novel derivatives of 4-tert-butyl-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide with improved efficacy and specificity.
5. Investigation into the potential use of the compound in combination with other therapeutic agents for enhanced efficacy.
In conclusion, 4-tert-butyl-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is a chemical compound that has shown potential therapeutic properties in various fields of scientific research. Its specificity towards certain enzymes and proteins, coupled with its ability to induce apoptosis and inhibit inflammation, make it a promising candidate for further investigation.
Scientific Research Applications
4-tert-butyl-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has been extensively studied for its potential application in various fields of scientific research. It has been found to possess anticancer, anti-inflammatory, and antiviral properties.
properties
IUPAC Name |
4-tert-butyl-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-24(2,3)19-11-7-18(8-12-19)23(28)25-20-13-9-17(10-14-20)21-16-27-15-5-4-6-22(27)26-21/h4-16H,1-3H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMQXBOALZPIBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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